molecular formula C22H23NO4 B15246397 N,N-Diethyl-2-((4-oxo-2-(p-tolyl)-4H-chromen-3-yl)oxy)acetamide

N,N-Diethyl-2-((4-oxo-2-(p-tolyl)-4H-chromen-3-yl)oxy)acetamide

Cat. No.: B15246397
M. Wt: 365.4 g/mol
InChI Key: HJJZIOCHXFSNRQ-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-((4-oxo-2-(p-tolyl)-4H-chromen-3-yl)oxy)acetamide is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by its unique structure, which includes a chromen-4-one core, a p-tolyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-((4-oxo-2-(p-tolyl)-4H-chromen-3-yl)oxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic or basic conditions.

    Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts acylation reaction using p-toluoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate compound with diethylamine and chloroacetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-((4-oxo-2-(p-tolyl)-4H-chromen-3-yl)oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acetamides or esters.

Scientific Research Applications

N,N-Diethyl-2-((4-oxo-2-(p-tolyl)-4H-chromen-3-yl)oxy)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-((4-oxo-2-(p-tolyl)-4H-chromen-3-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors, thereby modulating their activity.

    Pathways Involved: Influencing signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

N,N-Diethyl-2-((4-oxo-2-(p-tolyl)-4H-chromen-3-yl)oxy)acetamide can be compared with other chromen-4-one derivatives, such as:

    4H-Chromen-4-one: The parent compound with a simpler structure.

    2-(p-Tolyl)-4H-chromen-4-one: Lacks the acetamide moiety.

    N,N-Diethyl-2-((4-oxo-4H-chromen-3-yl)oxy)acetamide: Lacks the p-tolyl group.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

N,N-diethyl-2-[2-(4-methylphenyl)-4-oxochromen-3-yl]oxyacetamide

InChI

InChI=1S/C22H23NO4/c1-4-23(5-2)19(24)14-26-22-20(25)17-8-6-7-9-18(17)27-21(22)16-12-10-15(3)11-13-16/h6-13H,4-5,14H2,1-3H3

InChI Key

HJJZIOCHXFSNRQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)COC1=C(OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)C

Origin of Product

United States

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